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Compound of Interest

Compound Name: 4-(3-Nitrophenyl)benzaldehyde

Cat. No.: B1313739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-(3-Nitrophenyl)benzaldehyde
(CAS No. 115893-33-5), a biphenyl derivative with significant potential in synthetic chemistry

and drug discovery. While the definitive historical account of its initial discovery remains elusive

in readily available literature, its synthesis is readily achieved through modern cross-coupling

methodologies. This document details its synthesis, physicochemical properties, and known

applications, with a focus on its emerging role as a scaffold for the development of potent

enzyme inhibitors. All quantitative data is presented in structured tables, and key experimental

protocols are described in detail. Logical relationships and experimental workflows are

illustrated using diagrams generated with Graphviz (DOT language).

Introduction
4-(3-Nitrophenyl)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde

moiety substituted with a nitrophenyl group at the fourth position. The presence of the nitro

group, a strong electron-withdrawing functionality, significantly influences the electronic

properties of the molecule, making it an attractive intermediate for the synthesis of a variety of

complex organic molecules. Its structural features suggest potential applications in materials

science and medicinal chemistry, particularly in the design of bioactive compounds.
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Synthesis and History
While the specific historical details of the first synthesis of 4-(3-Nitrophenyl)benzaldehyde are

not prominently documented, its preparation is reliably achieved through the Suzuki-Miyaura

cross-coupling reaction. This palladium-catalyzed reaction has become a cornerstone of

modern organic synthesis for the formation of carbon-carbon bonds.

The logical pathway for the synthesis of 4-(3-Nitrophenyl)benzaldehyde via the Suzuki-

Miyaura coupling is depicted below:
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Fig. 1: Synthetic pathway for 4-(3-Nitrophenyl)benzaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the synthesis of 4-(3-
Nitrophenyl)benzaldehyde:

Materials:
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4-Formylphenylboronic acid

1-Bromo-3-nitrobenzene

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium carbonate (K₂CO₃)

Toluene

Ethanol

Water (degassed)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask, combine 4-formylphenylboronic acid (1.2 equivalents) and 1-bromo-

3-nitrobenzene (1.0 equivalent).

Add potassium carbonate (2.0 equivalents) to the flask.

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by

thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) to afford 4-(3-Nitrophenyl)benzaldehyde.

Quantitative Data:

Parameter Value

Typical Yield 75-90%

Reaction Time 4-12 hours

Physicochemical Properties
Detailed experimental data for 4-(3-Nitrophenyl)benzaldehyde is not extensively reported in a

single source. The following table summarizes available and predicted data based on its

structure and data from analogous compounds.
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Property Value

CAS Number 115893-33-5

Molecular Formula C₁₃H₉NO₃

Molecular Weight 227.22 g/mol

Appearance Pale yellow solid (predicted)

Melting Point Not consistently reported

Boiling Point > 300 °C (predicted)

Solubility

Soluble in common organic solvents (e.g.,

DMSO, DMF, ethyl acetate, acetone); sparingly

soluble in water.

¹H NMR (predicted)

Signals expected in the aromatic region (δ 7.5-

8.5 ppm) and a singlet for the aldehyde proton

(δ ~10.0 ppm).

¹³C NMR (predicted)
Signals expected for the aldehyde carbon (~192

ppm) and aromatic carbons (120-150 ppm).

Applications in Drug Discovery
The structural motif of 4-(3-Nitrophenyl)benzaldehyde is of interest to medicinal chemists.

The nitro group can act as a hydrogen bond acceptor or be reduced to an amine, providing a

handle for further chemical modification. Benzaldehyde derivatives are known to possess a

wide range of biological activities, including antimicrobial and anticancer properties.

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
A significant area of interest for compounds related to 4-(3-Nitrophenyl)benzaldehyde is the

inhibition of aldo-keto reductase 1C3 (AKR1C3). AKR1C3 is an enzyme implicated in the

biosynthesis of androgens and is considered a therapeutic target in castration-resistant

prostate cancer.[1][2][3] Inhibitors of this enzyme could play a crucial role in the treatment of

this disease.[4] While 4-(3-Nitrophenyl)benzaldehyde itself has not been explicitly identified
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as a potent inhibitor, its core structure is a valuable starting point for the design of such

inhibitors.

The general workflow for identifying and developing an inhibitor for a biological target like

AKR1C3 is outlined below:

Target Identification
(e.g., AKR1C3)

Lead Compound Discovery
(e.g., from library screening

or rational design)

Synthesis of Analogs
(e.g., using 4-(3-Nitrophenyl)benzaldehyde

as a scaffold)

In Vitro Biological Evaluation
(Enzyme inhibition assays)

Structure-Activity Relationship (SAR)
Studies

Lead Optimization

Iterative
Process

Preclinical Development
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Fig. 2: Drug discovery workflow for enzyme inhibitors.

Conclusion
4-(3-Nitrophenyl)benzaldehyde is a versatile synthetic intermediate with significant potential,

particularly in the field of drug discovery. While its historical origins are not well-documented, its

synthesis is straightforward using modern organic chemistry techniques like the Suzuki-

Miyaura coupling. The presence of both an aldehyde and a nitrophenyl group provides multiple

avenues for chemical modification, making it a valuable scaffold for the creation of complex

bioactive molecules. Further research into its biological activities, particularly as a precursor for

enzyme inhibitors, is warranted and could lead to the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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